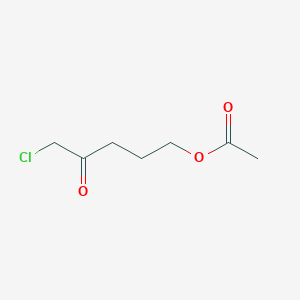

2-Pentanone, 5-(acetyloxy)-1-chloro-

Description

Contextualization of Alpha-Chloroketones as Versatile Synthetic Intermediates

Alpha-chloroketones are a subclass of halogenated ketones characterized by a chlorine atom positioned on the carbon atom adjacent to the carbonyl group. This arrangement of a carbonyl group and a halogen on adjacent carbons creates two electrophilic centers in the molecule. nih.gov This dual reactivity makes alpha-chloroketones highly valuable as intermediates in a wide array of synthetic transformations. nih.gov They are key precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, which are common motifs in pharmaceuticals and other biologically active molecules. nih.govwikipedia.org

The synthetic utility of alpha-chloroketones stems from their ability to react with a diverse range of nucleophiles. nih.gov For instance, they readily undergo substitution reactions where the chlorine atom is displaced, and they can also participate in reactions at the carbonyl carbon. acs.org This reactivity has been harnessed in the synthesis of important pharmaceutical compounds. nih.govacs.org The preparation of alpha-chloroketones can be achieved through various methods, including the direct chlorination of ketones or from the corresponding esters. organic-chemistry.orgnih.gov

Role of Acetate (B1210297) Esters in Functional Group Manipulations and Biological Systems

Acetate esters are a prominent class of esters derived from acetic acid. iloencyclopaedia.org In organic synthesis, the acetate group is frequently employed as a protecting group for alcohols. wikipedia.orgchemistrysteps.com A protecting group temporarily masks a reactive functional group to prevent it from reacting while other transformations are carried out on the molecule. libretexts.org The acetate group is advantageous because it is stable under neutral and acidic conditions but can be readily removed under basic conditions, a process known as deprotection. wikipedia.org

In biological systems, acetate esters are significant as well. They are found in nature and contribute to the characteristic fragrances of many fruits and flowers. simply.sciencenumberanalytics.com The biosynthesis of these esters, such as isoamyl acetate (banana flavor) and ethyl acetate, is a key process in yeast and other organisms. nih.govnih.gov Furthermore, the acetate ester functionality is utilized in the design of prodrugs. acs.orgacs.org A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. By masking a polar functional group with an acetate ester, the drug's ability to cross cell membranes can be improved. acs.org Once inside the cell, endogenous enzymes called esterases can cleave the ester bond, releasing the active drug. acs.orgacs.org

Structural Specificity and Systematic Nomenclature of 2-Pentanone, 5-(acetyloxy)-1-chloro-

The compound 2-Pentanone, 5-(acetyloxy)-1-chloro- possesses a five-carbon backbone, making it a derivative of pentane. The nomenclature indicates the presence of three key functional groups:

A ketone at the second carbon position (2-pentanone).

An acetyloxy group (an acetate ester) at the fifth carbon position.

A chlorine atom at the first carbon position.

Based on IUPAC naming conventions, the structure is systematically named by identifying the principal functional group, which is the ketone, and then naming the substituents and their positions on the main carbon chain. The molecule's structure is linear, with the functional groups positioned at specific carbons, which imparts a distinct chemical reactivity profile.

| Property | Value |

| Molecular Formula | C7H11ClO3 |

| Molecular Weight | 178.61 g/mol |

| IUPAC Name | 1-chloro-5-acetoxypentan-2-one |

This data is calculated based on the chemical structure, as specific experimental data for this compound is not widely available.

Significance of Multifunctionalized Aliphatic Compounds in Contemporary Organic Chemistry Research

Aliphatic compounds, which consist of straight-chain, branched, or cyclic arrangements of carbon atoms, form the backbone of a vast number of organic molecules. thoughtco.comsolubilityofthings.com When these aliphatic chains are adorned with multiple functional groups, they become highly valuable in contemporary research. The presence of several reactive sites on a single molecular scaffold allows for complex and sequential chemical modifications.

This multifunctionality is a cornerstone of combinatorial chemistry and drug discovery, where libraries of related compounds are synthesized to screen for biological activity. The ability to selectively react one functional group while leaving others intact is crucial for building molecular complexity. libretexts.org Furthermore, the spatial arrangement of these functional groups can lead to specific three-dimensional structures that are essential for interaction with biological targets like enzymes and receptors. The flammability of many aliphatic compounds also makes them important as fuels. thoughtco.comwikipedia.org

Structure

3D Structure

Properties

CAS No. |

13045-16-4 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

(5-chloro-4-oxopentyl) acetate |

InChI |

InChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |

InChI Key |

OXUUNWBJPXKJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC(=O)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentanone, 5 Acetyloxy 1 Chloro and Analogous Structures

Strategies for the Selective Alpha-Chlorination of Ketone Systems

The introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The synthesis of the target molecule would likely start from a precursor such as 5-hydroxy-2-pentanone. sigmaaldrich.comnih.gov The chlorination of this precursor needs to be selective for the α-position (C-1).

Electrophilic α-chlorination is a classic and widely used method for the synthesis of α-chloroketones. This approach typically proceeds through an enol or enolate intermediate, which acts as a nucleophile and attacks an electrophilic chlorine source. libretexts.orgyoutube.com The reaction is often catalyzed by acid, which facilitates the tautomerization of the ketone to its more reactive enol form. libretexts.org

Commonly used electrophilic chlorinating agents include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid. libretexts.orgorganic-chemistry.org The choice of reagent and reaction conditions can influence the selectivity and yield of the desired α-chloroketone. For an unsymmetrical ketone like 5-hydroxy-2-pentanone, acid-catalyzed halogenation tends to occur at the more substituted α-carbon. youtube.com However, under specific conditions, monochlorination can be achieved. youtube.com Once the α-chloro ketone is formed, it is generally less reactive towards further halogenation under acidic conditions because the electron-withdrawing chlorine atom deactivates the enol intermediate. youtube.com

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Aldehydes | L-proline amide catalyst | α-Chloro aldehydes | High | organic-chemistry.org |

| Trichloroisocyanuric acid | Primary/Secondary Alcohols | TEMPO (for primary), MeOH (for secondary) | α-Chloro aldehydes/ketones | Good | organic-chemistry.org |

| Iodobenzene (B50100) dichloride | Ketones | Ethylene glycol | α-Chloroketone acetals | Very Good | organic-chemistry.org |

| Oxone/Aluminum trichloride | β-Keto esters, 1,3-diketones | Aqueous medium | α,α-Dichlorinated products | High | organic-chemistry.org |

This table presents various electrophilic chlorination methods for ketones and related compounds.

In contrast to electrophilic chlorination, nucleophilic pathways offer an alternative strategy for forming α-chloroketones. These methods typically involve the reaction of a carbanionic species with a chlorine source where the chlorine acts as an electrophile, or more advanced methods where a nucleophilic chloride source is used.

A modern approach involves the use of nucleophilic chloride sources, such as sodium chloride (NaCl), to chlorinate ketones. acs.orgnih.gov This method is considered greener and uses inexpensive reagents. nih.gov The reaction often requires the ketone to be activated in a specific way. For instance, α-keto sulfonium (B1226848) salts can be used as substrates, which then react with a nucleophilic chloride source in the presence of a suitable catalyst. acs.orgnih.gov Carbanions, or species with carbanionic character like Grignard reagents, are powerful nucleophiles that can react with various electrophiles. libretexts.org While not a direct chlorination method, carbanion chemistry is fundamental to many C-C bond-forming reactions that could be used to construct the carbon skeleton of the target molecule before a separate chlorination step. libretexts.orgnist.gov

| Substrate Type | Chlorine Source | Catalyst/Conditions | Key Features | Yield | Reference |

| Racemic α-keto sulfonium salts | Aqueous NaCl | Chiral thiourea (B124793) catalyst | Enantioconvergent C-Cl bond formation | High | acs.orgnih.gov |

| β-ketocarboxylic acids | N-chlorosuccinimide | Organocatalyst | Decarboxylative chlorination | High | researchgate.net |

| α-carbonyl sulfonium ylides | N/A (amination reaction shown as inspiration) | Chiral phosphoric acids | Ion pair intermediate for enantioconvergence | High | acs.org |

This table highlights recent advances in nucleophilic α-chlorination strategies.

Homologation reactions are chemical processes that extend a carbon chain by a single repeating unit, often a methylene (B1212753) group (-CH₂-). wikipedia.org Several named reactions, such as the Kowalski ester homologation, can be used to extend the carbon chain of esters and other carbonyl compounds. wikipedia.orgacs.org

Specifically, the reaction of ketones with chloroacetate (B1199739) species can be used to introduce a functionalized two-carbon unit. For example, the chloroacetate Claisen reaction can be employed for the homologation of esters. acs.org A related strategy could involve the reaction of a ketone enolate with a chloroacetate derivative. Stereoselective chloroacetate aldol (B89426) reactions have been developed, which, after subsequent chemical manipulation, can provide access to acetate (B1210297) aldol equivalents. nih.gov This approach could be envisioned as a method to build the carbon backbone of the target molecule while simultaneously installing the necessary functional groups or their precursors.

| Reaction Type | Reactants | Key Features | Product Type | Reference |

| Kowalski Ester Homologation | Esters, dibromomethane, LDA | Alternative to Arndt-Eistert synthesis | β-amino esters from α-amino esters | wikipedia.org |

| Chloroacetate Claisen Reaction | Esters, Chloroacetate | Continuous flow conditions | Homologated esters | acs.org |

| Chloroacetate Aldol Reaction | Aldehydes, Chiral Chloroacetate derivative | High diastereoselectivity | Acetate aldol equivalents | nih.gov |

| Reaction with Diazomethane | Ketones | Carbon chain extension | Homologated ketone | wikipedia.orgtuni.fi |

This table summarizes homologation strategies that could be relevant for synthesizing complex ketone structures.

The development of stereoselective and asymmetric α-chlorination methods is crucial for the synthesis of enantiomerically pure chiral α-chloroketones, which are valuable building blocks in medicinal chemistry. mdpi.com These methods often rely on the use of chiral catalysts, which can be either metal-based or purely organic (organocatalysis).

Organocatalytic approaches have gained significant attention. For example, chiral amines like diphenylpyrrolidine and imidazolidinones have been shown to catalyze the enantioselective α-bromination of aldehydes and ketones, and similar principles apply to chlorination. rsc.org Chiral thiourea catalysts have been successfully employed for the enantioselective nucleophilic α-chlorination of α-keto sulfonium salts with NaCl. acs.orgnih.gov These catalysts operate through mechanisms like dynamic kinetic resolution to achieve high enantioselectivity. acs.org Metal-based catalysts, often involving a chiral ligand coordinated to a metal center, have also been developed for asymmetric halogenation reactions. mdpi.com

| Catalyst Type | Substrate | Chlorinating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | α-Keto sulfonium salts | NaCl | Excellent | acs.orgnih.gov |

| Benzimidazole derivatives | 1,3-Dicarbonyl compounds | NCS or Hexachlorocyclohexadienone | Poor to Moderate | mdpi.com |

| Cinchona Alkaloids | β-Keto esters | Hypervalent iodine-based Cl-transfer reagents | Good | researchgate.net |

| (2R,5R)-Diphenylpyrrolidine | Aldehydes | NCS | Very Good | organic-chemistry.org |

This table provides an overview of various catalytic systems for asymmetric α-chlorination.

Methodologies for the Introduction of the Acetate Functionality

The final step in the proposed synthesis of 2-Pentanone, 5-(acetyloxy)-1-chloro- would be the introduction of the acetate group. This would most likely be achieved through the esterification of a hydroxy-functionalized precursor.

The precursor for this step would be 1-chloro-5-hydroxy-2-pentanone. The challenge in this transformation is the chemoselective esterification of the hydroxyl group without inducing side reactions at the α-chloroketone moiety, which is also an electrophilic site.

Various methods exist for the esterification of alcohols. For a substrate with multiple functional groups, mild and selective conditions are required. For instance, Zn(OTf)₂ has been reported as a catalyst for the chemoselective esterification of hydroxyl groups in the presence of other functionalities. researchgate.net Another approach involves the direct α-acetoxylation of ketones using reagents like iodobenzene diacetate, although this would not be suitable for the specific target molecule's synthesis from 5-hydroxy-2-pentanone. organic-chemistry.org The reaction of a hydroxy-functionalized carboxylic acid with methanol (B129727) in the presence of sulfuric acid is a classic esterification method. mdpi.com For the target molecule, reacting 1-chloro-5-hydroxy-2-pentanone with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst would be a direct approach to introduce the acetate group.

| Reagent/Catalyst | Substrate Type | Key Features | Yield | Reference |

| H₂SO₄ | Hydroxy-carboxylic acid | Standard acid catalysis | Good | mdpi.com |

| Zn(OTf)₂/Ph₃P/I₂ | Hydroxyl group-bearing carboxylic acids | Highly chemoselective | Good to Excellent | researchgate.net |

| MCPBA, PTSA·H₂O, I₂ | Ketones | Forms α-tosyloxy ketones | Good | organic-chemistry.org |

| CuMn/HT bimetallic catalyst | α-Hydroxy ketone and alcohol | Heterogeneous, aerobic oxidative esterification | Good to Excellent | nih.gov |

This table shows different methods for the esterification of hydroxy-functionalized carbonyl compounds.

Acetylation Strategies under Diverse Reaction Conditions

The introduction of an acetoxy group onto a halo-substituted pentanone backbone is a critical transformation in the synthesis of the target compound. The choice of acetylation strategy is dictated by the nature of the substrate, particularly the presence of other reactive functional groups, and the desired reaction efficiency. A variety of methods, ranging from classical acid- or base-catalyzed reactions to more modern solvent-free and catalytic approaches, are available.

Catalyst- and Solvent-Free Acetylation:

A particularly green and efficient approach involves the acetylation of alcohols under catalyst- and solvent-free conditions. mdpi.comresearchgate.net This methodology is advantageous as it simplifies the work-up procedure and minimizes waste. In a typical procedure, the alcohol is heated with acetic anhydride. For instance, a study on the acetylation of various alcohols, amines, phenols, and thiols demonstrated that heating a neat mixture of the substrate with acetic anhydride at 60-85 °C provides the acetylated product in high yields. mdpi.comnih.gov This method's mildness and high conversion rates make it a promising strategy for the acetylation of 1-chloro-5-hydroxypentan-2-one, the direct precursor to the target molecule.

N-Heterocyclic Carbene (NHC) Catalyzed Acylation:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of transformations, including the acylation of secondary alcohols. nih.govacs.org These catalysts can mediate transesterification and acylation reactions under mild conditions, often at room temperature and with low catalyst loadings. nih.govacs.org The reaction of a secondary alcohol with an acetate source in the presence of an NHC catalyst, such as 1,3-bis(cyclohexyl)imidazol-2-ylidene (ICy), can proceed to completion in a matter of hours. acs.org This catalytic approach offers an alternative to traditional methods, particularly when mild conditions are required to prevent side reactions involving the chloro-substituent.

Data on Acetylation of Secondary Alcohols:

The following table summarizes the results for the NHC-catalyzed acetylation of various secondary alcohols, demonstrating the versatility of this method.

| Entry | Alcohol | Acetate Source | Catalyst (mol %) | Time (h) | Yield (%) |

| 1 | 2-Propanol | Methyl Acetate | 10 | 0.5 | 85 |

| 2 | 1-Phenylethanol | Methyl Acetate | 5 | 0.5 | 93 |

| 3 | Cyclohexanol | Ethyl Acetate | 10 | 1 | 95 |

| 4 | 1-(4-Nitrophenyl)ethanol | Vinyl Acetate | 10 | 2 | 91 |

Table adapted from data presented in a study on NHC-catalyzed acylation of secondary alcohols. acs.org

Convergent and Divergent Synthetic Pathways Towards 2-Pentanone, 5-(acetyloxy)-1-chloro-

The construction of a molecule with two distinct functional groups at either end of a carbon chain, such as 2-Pentanone, 5-(acetyloxy)-1-chloro-, can be approached through either convergent or divergent synthetic strategies.

A linear, or sequential, functionalization represents a traditional approach to the synthesis of the target compound. This would typically involve the stepwise introduction of the required functional groups onto a pentanone scaffold. A plausible multi-step sequence is outlined below:

Synthesis of a Precursor: The synthesis could commence with a readily available starting material, such as 5-hydroxy-2-pentanone. nist.govsigmaaldrich.com

Selective Chlorination: The next step would involve the selective chlorination of the methyl group at the C1 position. This is a challenging transformation, as chlorination can also occur at the C3 position. Methods for the regioselective α-chlorination of methyl ketones often involve the formation of an enol or enolate intermediate. masterorganicchemistry.comyoutube.com Acid-catalyzed halogenation of ketones is known to favor monosubstitution. libretexts.org

Acetylation: The final step would be the acetylation of the hydroxyl group at the C5 position. As discussed in section 2.2.2, this can be achieved using various methods, including catalyst-free heating with acetic anhydride or through NHC-catalyzed acylation. mdpi.comacs.org

To improve synthetic efficiency, tandem or one-pot reactions that combine multiple transformations in a single reaction vessel are highly desirable. For the synthesis of 2-Pentanone, 5-(acetyloxy)-1-chloro-, a one-pot procedure could potentially combine the chlorination and acetylation steps.

For instance, a tandem organocatalytic α-chlorination–aldol reaction has been reported, demonstrating the feasibility of combining halogenation with another bond-forming reaction in a single pot. researchgate.net While not a direct synthesis of the target molecule, this precedent suggests that a one-pot α-chlorination and acetylation of 5-hydroxy-2-pentanone could be a viable and efficient strategy. Such a process would likely involve the careful selection of reagents and reaction conditions to ensure compatibility between the chlorinating and acetylating agents.

A hypothetical one-pot synthesis could involve the reaction of 5-hydroxy-2-pentanone with a chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a catalyst, followed by the in-situ addition of an acetylating agent like acetic anhydride.

Precursor Chemistry and Sustainable Feedstock Considerations

A key precursor for the synthesis of the target molecule is a pentanone derivative functionalized at the C5 position. 5-Chloro-2-pentanone (B45304) is a commercially available and versatile starting material. youtube.comwikipedia.orgnih.govchemicalbook.com It can be synthesized from various precursors, including α-acetyl-γ-butyrolactone. orgsyn.orgacs.org

A plausible route starting from 5-chloro-2-pentanone would involve:

Hydrolysis to 5-hydroxy-2-pentanone: The chloro group at the C5 position can be hydrolyzed to a hydroxyl group.

Selective C1-chlorination: The resulting 5-hydroxy-2-pentanone would then need to be selectively chlorinated at the C1 position.

Acetylation: The final step would be the acetylation of the C5-hydroxyl group.

An alternative precursor is 5-hydroxy-2-pentanone, which can also be synthesized from various starting materials. nist.govsigmaaldrich.com The use of such readily available pentanone scaffolds provides a practical entry point for the synthesis of the target compound.

The development of safe, efficient, and environmentally friendly halogenating and acetylating reagents is a key area of research in modern organic synthesis.

Sustainable Halogenating Reagents:

Traditional chlorinating agents like chlorine gas are highly toxic and difficult to handle. Modern alternatives that are safer and more selective are continuously being developed. Reagents such as N-chlorosuccinimide (NCS) and p-toluenesulfonyl chloride have been shown to be effective for the α-chlorination of ketones under milder conditions. tandfonline.com The use of catalytic systems, for example, ceric ammonium (B1175870) nitrate (B79036) with acetyl chloride, can also provide a more controlled and selective chlorination. arkat-usa.org Recent research has even explored the use of sodium chloride as a chlorine source in catalytic enantioselective α-chlorination reactions, offering a green and inexpensive alternative. nih.govacs.org

Optimized Acetylating Reagents and Conditions:

As previously discussed, solvent-free acetylation with acetic anhydride is an environmentally benign option. mdpi.com For more challenging substrates, such as sterically hindered alcohols, the use of highly efficient catalysts like N-heterocyclic carbenes can provide high yields under mild conditions. nih.govacs.org The optimization of these reagents and conditions is crucial for achieving high yields and minimizing side reactions in the synthesis of complex molecules like 2-Pentanone, 5-(acetyloxy)-1-chloro-.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Pentanone, 5 Acetyloxy 1 Chloro

Reactivity Profiles of the Alpha-Chloroketone Moiety

The α-chloroketone unit is a versatile functional group known for its susceptibility to a range of chemical transformations. The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of the adjacent carbon-chlorine bond. nih.gov

The carbon atom bonded to the chlorine in 2-Pentanone, 5-(acetyloxy)-1-chloro-, is an electrophilic center, prone to attack by nucleophiles. The primary mechanism for substitution at this site is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this concerted process, a nucleophile attacks the carbon from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. wikipedia.org

The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to corresponding alkyl halides. nih.gov This increased reactivity is attributed to the electronic effect of the adjacent carbonyl group, which stabilizes the transition state. youtube.comup.ac.za Computational studies have shown that the transition state for SN2 reactions on α-haloketones is stabilized by the interaction of the nucleophile with the carbonyl group. up.ac.za

A competing, though generally less common, pathway is the SN2' reaction, where the nucleophile attacks the carbonyl carbon, followed by rearrangement. However, for most strong nucleophiles, direct attack at the α-carbon (SN2) is the predominant pathway.

Table 1: Factors Influencing SN2 Reactions at the α-Carbon of 2-Pentanone, 5-(acetyloxy)-1-chloro-

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile more readily attacks the electrophilic carbon. |

| Leaving Group | Better leaving groups increase the rate | The C-Cl bond must be broken; a more stable chloride ion is a better leaving group. |

| Steric Hindrance | Increased steric bulk decreases the rate | The backside attack characteristic of SN2 is hindered by bulky substituents. wikipedia.org |

| Solvent | Polar aprotic solvents are generally preferred | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

In addition to nucleophilic pathways, the α-chloroketone moiety can undergo radical reactions. The carbon-chlorine bond can be homolytically cleaved to generate an α-acyl radical. This process can be initiated by photoredox catalysis, where a photosensitizer, upon excitation by visible light, can induce single-electron transfer (SET). nih.gov

For instance, a photocatalyst can be excited and then oxidize a halide ion to a halogen radical, which can then participate in further reactions. acs.orgchemistryviews.org Alternatively, the excited photocatalyst can directly reduce the α-chloroketone, leading to the cleavage of the C-Cl bond and formation of the α-acyl radical. This radical intermediate can then be trapped by various radical acceptors or participate in cross-coupling reactions. nih.gov Metallaphotoredox catalysis, often employing nickel, has emerged as a powerful tool for the cross-coupling of α-chloro carbonyl compounds with aryl halides. nih.gov

The generation of acyl radicals from precursors like α-keto acids through photoredox catalysis has also been well-documented and provides a related pathway for understanding the potential radical reactivity of the target compound. mdpi.com

In the presence of a base, α-haloketones that possess an acidic α'-proton can undergo the Favorskii rearrangement. wikipedia.orgnrochemistry.comadichemistry.comchemistry-reaction.comnumberanalytics.com For 2-Pentanone, 5-(acetyloxy)-1-chloro-, the protons on the carbon atom between the carbonyl and the ester-linked chain are the α'-protons.

The mechanism is thought to proceed through the following steps:

A base abstracts an acidic α'-proton to form an enolate. wikipedia.orgadichemistry.comchemistry-reaction.comnumberanalytics.com

The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, forming a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.comchemistry-reaction.comnumberanalytics.com

A nucleophile (such as hydroxide (B78521) or an alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone. wikipedia.orgadichemistry.com

The ring opens to yield a more stable carbanion, which is subsequently protonated to give the final carboxylic acid derivative (an acid, ester, or amide, depending on the nucleophile used). wikipedia.orgadichemistry.com

The cleavage of the cyclopropanone intermediate is regioselective, typically occurring to form the more stable carbanion. adichemistry.com If an alkoxide is used as the base, the product will be an ester. wikipedia.orgadichemistry.com

Enolization is a critical aspect of ketone chemistry that significantly influences the regioselectivity of reactions. For 2-Pentanone, 5-(acetyloxy)-1-chloro-, two different enolates can potentially form: the kinetic enolate (formed by deprotonation of the methyl group) and the thermodynamic enolate (formed by deprotonation of the methylene (B1212753) group at the C3 position). The choice of base, solvent, and temperature determines which enolate is preferentially formed.

The formation of a specific enolate directs subsequent reactions. For example, in the context of the Favorskii rearrangement, the formation of the enolate at the C3 position is a prerequisite for the cyclopropanone intermediate. wikipedia.orgadichemistry.com The regioselectivity of other reactions, such as alkylations or reactions with electrophiles at the α'-position, is also governed by the conditions of enolate formation. The Perkow reaction, for example, involves the attack of a trialkyl phosphite (B83602) on the carbonyl carbon, leading to an enol phosphate, and competes with the Arbuzov reaction, which involves attack at the halogen-bearing carbon. rsc.orgresearchgate.net The regioselectivity between these two pathways can be controlled by the reaction conditions. rsc.org

Transformations of the Acetate (B1210297) Ester Group

The acetate ester functionality provides another handle for the chemical modification of 2-Pentanone, 5-(acetyloxy)-1-chloro-.

Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 5-hydroxy-2-pentanone, and a carboxylate salt or carboxylic acid. nist.gov This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uklumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. libretexts.orglumenlearning.com The products are the alcohol and the salt of the carboxylic acid. lumenlearning.comlibretexts.org This method is often preferred due to its irreversibility and the ease of product separation. chemguide.co.uk

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org For example, reacting 2-Pentanone, 5-(acetyloxy)-1-chloro- with a different alcohol (e.g., ethanol) would lead to the formation of the corresponding ethyl ester and acetic acid. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol. libretexts.org Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate this transformation. organic-chemistry.org

Table 2: Comparison of Ester Transformation Reactions

| Reaction | Catalyst | Reversibility | Products with 2-Pentanone, 5-(acetyloxy)-1-chloro- |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible libretexts.orgchemguide.co.uklibretexts.org | 1-chloro-5-hydroxy-2-pentanone and Acetic Acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Irreversible chemguide.co.uklumenlearning.com | 1-chloro-5-hydroxy-2-pentanone and Sodium Acetate |

| Transesterification | Acid or Base | Reversible libretexts.org | A new ester of 1-chloro-5-hydroxy-2-pentanone and an ester of acetic acid |

Decarboxylation Pathways and Derivatives

Decarboxylation is not a primary reaction pathway for 2-Pentanone, 5-(acetyloxy)-1-chloro- under standard conditions, as it lacks a carboxylic acid group or a beta-keto acid moiety that would readily lose carbon dioxide. However, transformation pathways that could lead to derivatives susceptible to decarboxylation can be hypothesized. For instance, hydrolysis of the acetate ester at the C-5 position would yield 5-hydroxy-1-chloro-2-pentanone. Subsequent oxidation of this primary alcohol could produce a keto-aldehyde, which itself would not decarboxylate, or further oxidation could potentially lead to a dicarboxylic acid derivative under harsh conditions, which could then undergo decarboxylation.

Derivatives of this compound would likely arise from reactions targeting its three distinct functional groups: the ketone, the primary chloride, and the acetate ester. For example, nucleophilic substitution at the C-1 position is a probable reaction, where the chlorine atom is displaced by various nucleophiles. The ketone at C-2 is susceptible to nucleophilic addition reactions, and the acetate ester at C-5 can undergo hydrolysis or transesterification.

Interplay Between Proximal and Remote Functional Groups: Synergistic and Antagonistic Effects

The chemical behavior of 2-Pentanone, 5-(acetyloxy)-1-chloro- is expected to be complex due to the electronic and steric interactions between its three functional groups. The electron-withdrawing nature of the chlorine atom at C-1 and the carbonyl group at C-2 would influence the reactivity of each other. Similarly, the acetate group at the remote C-5 position can exert influence through space or via the carbon chain.

Remote Group Participation in Reaction Mechanisms and Selectivity

The concept of remote group participation is a significant consideration in multifunctional compounds. In glycosylation chemistry, for example, acyl groups at C-4 or C-6 can influence the stereochemical outcome at the anomeric C-1 position. beilstein-journals.orgnih.govresearchgate.netrsc.org This occurs through the formation of cyclic intermediates that shield one face of the molecule, directing the incoming nucleophile to the opposite face. nih.govnih.gov

For 2-Pentanone, 5-(acetyloxy)-1-chloro-, it is plausible that the carbonyl oxygen of the acetate group at C-5 could participate in reactions at the C-2 ketone. This could occur via the formation of a transient cyclic intermediate, potentially influencing the stereoselectivity of nucleophilic attack at the ketone. Such participation would be highly dependent on the reaction conditions and the conformation of the molecule. rsc.org The likelihood of such participation is often weighed against the more direct influence of neighboring groups. nih.gov

Stereochemical Implications in Multifunctional Compound Reactivity

If a chiral center is introduced into 2-Pentanone, 5-(acetyloxy)-1-chloro-, or if it undergoes reactions that create a new stereocenter, the existing functional groups will play a crucial role in directing the stereochemical outcome. For instance, in the nucleophilic addition to the carbonyl group at C-2, the molecule transitions from a trigonal planar to a tetrahedral geometry at that carbon. libretexts.org The stereochemical result of such a reaction can be influenced by the steric bulk and electronic nature of the adjacent chloromethyl group and the propyl acetate chain. In enzymatic reactions, the stereochemistry is typically tightly controlled, leading to a single stereoisomer. libretexts.org In non-enzymatic reactions, a mixture of stereoisomers is common, although one may predominate depending on the specific conditions and the structure of the reactants. libretexts.orgochemtutor.com

Advanced Studies in Reaction Kinetics and Thermodynamic Control of Transformations

Specific kinetic and thermodynamic data for transformations involving 2-Pentanone, 5-(acetyloxy)-1-chloro- are not available due to the absence of dedicated studies on this compound. However, general principles can be applied.

The kinetics of its reactions would be influenced by the activation energies required for transformations at each functional group. For example, the rate of nucleophilic substitution at the C-1 position would depend on the strength of the nucleophile and the stability of the transition state. The thermodynamic stability of the potential products would determine the final product distribution under conditions of thermodynamic control. For instance, the formation of a thermodynamically stable six-membered ring through an intramolecular reaction would be favored over the formation of a less stable, more strained ring system.

The table below presents some of the physical and thermochemical properties of the related compound, 2-Pentanone, 5-chloro-, which can serve as a reference point for estimating the properties of the title compound. chemeo.com

Interactive Data Table: Properties of 2-Pentanone, 5-chloro-

| Property | Value | Unit | Source |

| Molecular Weight | 120.58 | g/mol | chemeo.com |

| Boiling Point | 405.10 | K | chemeo.com |

| Enthalpy of Vaporization | 37.86 | kJ/mol | chemeo.com |

| Critical Temperature | 591.48 | K | chemeo.com |

| Critical Pressure | 3577.07 | kPa | chemeo.com |

Applications of 2 Pentanone, 5 Acetyloxy 1 Chloro in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Organic Architectures

The strategic placement of the chloro, keto, and acetoxy functionalities within the five-carbon chain of 2-Pentanone, 5-(acetyloxy)-1-chloro- makes it a valuable precursor for the synthesis of more elaborate organic structures. Its utility stems from the differential reactivity of its functional groups, which can be addressed sequentially or in one-pot procedures to build molecular complexity.

Precursor to Dicarbonyl Compounds and Polyketides

2-Pentanone, 5-(acetyloxy)-1-chloro- can serve as a latent 1,4-dicarbonyl compound. The α-chloroketone functionality can be converted to a second carbonyl group through various synthetic manipulations. For instance, nucleophilic substitution of the chloride with a protected hydroxylamine, followed by hydrolysis, would yield a 1,4-diketone. The synthesis of 1,4-dicarbonyl compounds is a significant challenge in organic chemistry due to the mismatched polarity of potential starting materials. researchgate.net However, methods such as the radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, catalyzed by an organic dye under visible light, have proven effective in preparing these valuable synthons. organic-chemistry.org

These resulting 1,4-dicarbonyl compounds are key intermediates in the synthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities. The ability to introduce functionality at both ends of the pentanone chain, through the chloro and acetoxy groups, provides a powerful handle for the elaboration of polyketide chains with specific stereochemistry and functionality.

Utility in the Synthesis of Heterocyclic Compounds

One of the most significant applications of 1,4-dicarbonyl compounds is in the synthesis of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes, most notably through the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a dehydrating agent (for furans), an amine (for pyrroles), or a sulfur source (for thiophenes). wikipedia.orgorganic-chemistry.org

Given that 2-Pentanone, 5-(acetyloxy)-1-chloro- can be converted into a functionalized 1,4-diketone, it represents a valuable starting material for the synthesis of substituted heterocycles. The terminal acetoxy group can be carried through the synthesis or be further modified, allowing for the preparation of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The Paal-Knorr synthesis is a robust and widely used method, and its application to precursors derived from 2-Pentanone, 5-(acetyloxy)-1-chloro- would enable the regiocontrolled synthesis of polysubstituted furans, pyrroles, and thiophenes. rsc.orgresearchgate.netrsc.org

| Heterocycle | Reagent | Reaction Conditions |

| Furan | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Heating |

| Pyrrole (B145914) | Primary amine (R-NH₂) or ammonia (B1221849) (NH₃) | Neutral or weakly acidic conditions |

| Thiophene | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | Heating |

Role in the Total Synthesis of Natural Products and Analogues

The structural motifs accessible from 2-Pentanone, 5-(acetyloxy)-1-chloro- are prevalent in numerous natural products. For example, its close analog, 5-chloro-2-pentanone (B45304), is a key intermediate in the synthesis of the aggregation pheromone frontalin. scienceasia.org The synthesis involves a Grignard reaction of the protected chloroketone, demonstrating the utility of this class of compounds in constructing complex cyclic systems. scienceasia.org

The presence of the additional acetoxy group in 2-Pentanone, 5-(acetyloxy)-1-chloro- offers further opportunities for elaboration in the context of natural product synthesis. This functional group can be hydrolyzed to a primary alcohol, which can then be oxidized or further functionalized. This versatility makes it a potentially valuable building block for the stereocontrolled synthesis of complex natural products and their biologically active analogues.

Intermediate in the Development of Pharmaceutical and Agrochemical Candidates

The reactivity of the α-chloroketone moiety makes 2-Pentanone, 5-(acetyloxy)-1-chloro- a valuable intermediate for the synthesis of potential pharmaceutical and agrochemical agents. α-Haloketones are known to be important precursors for a variety of bioactive molecules.

Derivatization to Biologically Active Molecular Scaffolds

The electrophilic nature of both the carbonyl carbon and the adjacent carbon bearing the chlorine atom allows for a wide range of derivatization reactions. Nucleophilic substitution of the chloride or reaction at the carbonyl group can be used to introduce a variety of functional groups and build diverse molecular scaffolds. nih.gov This high reactivity can be harnessed to create libraries of compounds for high-throughput screening to identify new drug candidates. The development of multifunctional bioactive scaffolds is a key area in medicinal chemistry, and bifunctional building blocks like 2-Pentanone, 5-(acetyloxy)-1-chloro- are well-suited for this purpose. nih.govamazonaws.com

For instance, reaction with various nucleophiles can lead to the formation of substituted ketones, which can then be further modified. The acetoxy group can also be hydrolyzed and the resulting alcohol can be derivatized, for example, by esterification with bioactive carboxylic acids, to create prodrugs or to modify the pharmacokinetic properties of a molecule.

Potential in Polymer Chemistry and Advanced Materials Science

The presence of two distinct reactive sites in 2-Pentanone, 5-(acetyloxy)-1-chloro- suggests its potential utility in the field of polymer chemistry and materials science. Functionalized ketones are increasingly being explored for the synthesis of advanced materials with tailored properties.

The ketone functionality can be a site for polymerization or for post-polymerization modification. For instance, it can be converted to a vinyl group, which can then undergo radical polymerization. nrel.gov Alternatively, the ketone can be used to crosslink polymer chains.

Information regarding "2-Pentanone, 5-(acetyloxy)-1-chloro-" is not available

The search results did yield information on related, but structurally distinct, compounds such as "2-Pentanone, 5-(acetyloxy)-" nist.govnih.govchemeo.com and "2-Pentanone, 5-chloro-" nist.govchemeo.comnih.govgoogle.comnih.govsigmaaldrich.comorgsyn.orgchemeo.compatsnap.com. These compounds have different substituents and therefore different chemical properties and applications. For instance, processes for the preparation of 5-chloro-2-pentanone are described, some of which have drawbacks related to costly or hazardous materials. google.comorgsyn.org

Due to the lack of specific data for "2-Pentanone, 5-(acetyloxy)-1-chloro-," it is not possible to provide an article on its synthetic route design, derivatization, or the application of green chemistry principles as requested. The core information required to generate the specified content is absent from the available scientific and chemical literature.

Therefore, the requested article on "" focusing on "Green Chemistry Principles in Synthetic Route Design and Derivatization" cannot be generated at this time.

Analytical and Spectroscopic Methodologies for Structural Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-Pentanone, 5-(acetyloxy)-1-chloro-, distinct signals would be expected for the protons in different chemical environments. For instance, the methyl protons of the acetyl group would likely appear as a singlet. The protons on the carbon adjacent to the chlorine atom (C1) and the protons on the carbons adjacent to the carbonyl and ester functionalities would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups would resonate at the downfield end of the spectrum (typically 170-210 ppm). The carbon bonded to the chlorine atom would also have a characteristic chemical shift, as would the other aliphatic carbons in the chain.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the pentanone backbone, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For 2-Pentanone, 5-(acetyloxy)-1-chloro- (C₇H₁₁ClO₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. Characteristic fragments would likely arise from the loss of the chloroethyl group, the acetyl group, or through cleavage adjacent to the carbonyl group.

For the related compound, 2-Pentanone, 5-(acetyloxy)- (C₇H₁₂O₃), mass spectrometry data is available and shows characteristic fragmentation patterns that help in its identification. nist.govnih.gov

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups (Carbonyl, Ester, C-Cl bonds)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the IR spectrum of 2-Pentanone, 5-(acetyloxy)-1-chloro-, strong absorption bands would be expected for:

Ketone C=O stretch: A sharp, intense peak typically appearing around 1715 cm⁻¹.

Ester C=O stretch: Another strong, sharp peak, usually at a slightly higher frequency than the ketone, around 1740 cm⁻¹.

C-O stretch: Bands corresponding to the C-O bonds of the ester group.

C-Cl stretch: An absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of a carbon-chlorine bond.

For the analogue 2-Pentanone, 5-chloro-, IR spectral data has been compiled, confirming the presence of the key functional groups. nist.govnih.gov

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation (GC-MS, HPLC)

Chromatographic methods are fundamental for assessing the purity of a compound and for its separation and isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds like pentanone derivatives. GC would separate the target compound from any impurities, and the coupled mass spectrometer would provide mass data for each separated component, aiding in their identification. The NIST Chemistry WebBook contains GC data for the related compound 2-Pentanone, 5-(acetyloxy)-. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations. A reverse-phase HPLC method, likely using an acetonitrile/water mobile phase, could be developed to analyze the purity of 2-Pentanone, 5-(acetyloxy)-1-chloro-. Such methods have been successfully applied to the analysis of similar compounds like 2-Pentanone, 5-chloro-. sielc.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While 2-Pentanone, 5-(acetyloxy)-1-chloro- is likely a liquid or low-melting solid at room temperature, it could potentially be converted into a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone). If a suitable single crystal of such a derivative could be grown, X-ray diffraction analysis would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. Currently, no published crystal structures exist for this compound or its immediate derivatives.

Computational and Theoretical Studies on 2 Pentanone, 5 Acetyloxy 1 Chloro

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformation Analysis

No published studies were found that specifically detail the molecular geometry optimization or conformational analysis of 2-Pentanone, 5-(acetyloxy)-1-chloro- using quantum chemical calculations. This type of analysis would typically involve methods such as Density Functional Theory (DFT) or ab initio calculations to determine the most stable three-dimensional structure of the molecule and to identify its various low-energy conformers.

Such a study would yield data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. A conformational analysis would further reveal the energy landscape of the molecule as it rotates around its single bonds, identifying the most populated conformations at a given temperature.

Table 1: Hypothetical Data Table for Molecular Geometry Optimization

| Parameter | Optimized Value |

| C1-C2 Bond Length (Å) | Data not available |

| C2=O Bond Length (Å) | Data not available |

| C1-C2-C3 Bond Angle (°) | Data not available |

| C1-C2-C3-C4 Dihedral Angle (°) | Data not available |

| Note: This table is for illustrative purposes only, as no specific data exists for 2-Pentanone, 5-(acetyloxy)-1-chloro-. |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

There is no available research on the computational elucidation of reaction mechanisms involving 2-Pentanone, 5-(acetyloxy)-1-chloro-. Such studies are instrumental in understanding how a molecule participates in chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products.

This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For a molecule like 2-Pentanone, 5-(acetyloxy)-1-chloro-, potential reactions for study could include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the ketone or ester functional groups.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

No computational studies have been published on the prediction of spectroscopic parameters for 2-Pentanone, 5-(acetyloxy)-1-chloro-. Computational methods are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These theoretical predictions can be invaluable in aiding the experimental characterization of a new or uncharacterized compound. By comparing the computationally predicted spectra to the experimentally measured spectra, researchers can confirm the structure and purity of their sample.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Parameters

| Spectroscopic Technique | Predicted Parameter | Value |

| 13C NMR | Chemical Shift of C=O (ppm) | Data not available |

| 1H NMR | Chemical Shift of CH2Cl (ppm) | Data not available |

| IR Spectroscopy | C=O Stretching Frequency (cm-1) | Data not available |

| Note: This table is for illustrative purposes only, as no specific data exists for 2-Pentanone, 5-(acetyloxy)-1-chloro-. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A search of the scientific literature revealed no Quantitative Structure-Reactivity Relationship (QSRR) models that have been developed for 2-Pentanone, 5-(acetyloxy)-1-chloro- or a series of closely related compounds. QSRR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its reactivity.

These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) to predict the reaction rate or equilibrium constant of a chemical reaction. A QSRR model for a series of compounds similar to 2-Pentanone, 5-(acetyloxy)-1-chloro- could, for example, predict their susceptibility to a particular reaction based on variations in their substituents.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis

The conventional synthesis of α-haloketones often faces challenges such as the use of hazardous reagents, long reaction times, and moderate selectivity, which can lead to the formation of di-halogenated by-products and complicate purification. mdpi.com Future research must focus on developing advanced catalytic systems to overcome these limitations in the synthesis of 2-Pentanone, 5-(acetyloxy)-1-chloro-.

Key research targets include:

Heterogeneous Catalysts: Investigating solid-supported catalysts, such as titanium dioxide nanoparticles or polymer-bound bromine complexes, could offer significant advantages. mdpi.com These systems are often characterized by lower cost, easier separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. mdpi.com

Organocatalysis: Asymmetric organocatalysis presents a promising avenue for producing chiral variants of the compound if desired. Catalysts based on natural products like proline and quinine (B1679958) have been successful in the asymmetric synthesis of other α-halo carbonyls and could be adapted for this purpose. wikipedia.org

Selective Halogenation: A primary goal is to improve selectivity to prevent over-halogenation and reactions at other sites on the molecule. Developing catalysts that can precisely target the α-carbon of the ketone without affecting the ester group or leading to multiple chlorinations is a critical area for investigation. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalyst Type | Potential Advantages | Key Research Challenge | Hypothetical Efficiency Gain |

|---|---|---|---|

| TiO₂ Nanoparticles | Low cost, recyclability, high activity. mdpi.com | Controlling particle size and morphology for optimal selectivity. | >90% yield with catalyst recycling over 5+ cycles. |

| Polymer-Bound Reagents | Simplified purification, reduced toxic waste, potential for flow chemistry. mdpi.com | Ensuring catalyst stability and preventing leaching. | Reduction in purification steps by >50%. |

| Proline-Based Organocatalysts | Potential for asymmetric synthesis, metal-free conditions, low toxicity. wikipedia.org | Achieving high enantioselectivity for a non-traditional substrate. | Access to enantiopure products (>95% ee). |

Exploration of Biocatalytic Approaches for Sustainable Production and Transformations

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful route to sustainable chemical production. For a molecule like 2-Pentanone, 5-(acetyloxy)-1-chloro-, future research could explore several biocatalytic strategies.

Enzymatic Synthesis: Lipases could be investigated for the selective acetylation of a precursor like 5-hydroxy-1-chloro-2-pentanone. This enzymatic approach could provide high selectivity under mild reaction conditions, avoiding the need for harsh acetylating agents.

Ketoreductase-mediated Transformations: The ketone functional group is an ideal target for stereoselective reduction by ketoreductases (KREDs). This would allow for the synthesis of chiral chlorohydrins, which are valuable building blocks for pharmaceuticals. nih.gov

Haloalkane Dehalogenases: Research into the use of dehalogenases could explore the selective removal of the chlorine atom, potentially leading to novel downstream products. This could also be a key step in a potential bioremediation pathway.

The advantages of a biocatalytic flow-based approach, as demonstrated in the synthesis of other complex molecules like Vidarabine, include higher yields and more sustainable processes compared to traditional batch chemical methods. nih.gov

Integration of Synthesis into Continuous Flow Chemistry Platforms for Scalability and Control

Continuous flow chemistry is a transformative technology for chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The synthesis of 2-Pentanone, 5-(acetyloxy)-1-chloro- is an ideal candidate for transition to a flow-based platform. Research has already demonstrated the successful multistep flow synthesis of other α-halo ketones, which are used as building blocks for HIV protease inhibitors. acs.org

A future continuous flow process could involve:

Initial Ketone Formation: A packed-bed reactor with a solid-supported catalyst could be used for the initial formation of the ketone structure.

Selective Chlorination: The intermediate could then be directly streamed into a second module, a tube-in-tube or microfluidic reactor, where it is mixed with a chlorinating agent under precisely controlled temperature and residence time to ensure mono-chlorination. acs.org

Acetylation: The resulting α-chloroketone could flow into a third reactor, possibly containing an immobilized lipase, for the final acetylation step.

This integrated approach would eliminate the need for isolating and purifying intermediates, significantly reducing waste and production time while improving safety, particularly if hazardous reagents are involved. mdpi.comacs.org

Expansion of Synthetic Utility through Novel Derivatizations and Reactivity Modes

The true value of a building block like 2-Pentanone, 5-(acetyloxy)-1-chloro- lies in its synthetic versatility. Its structure contains two primary electrophilic sites: the α-carbon adjacent to the chlorine and the carbonyl carbon, in addition to the ester group which can be hydrolyzed. mdpi.comnih.gov This dual reactivity makes it a powerful precursor for a wide range of more complex molecules.

Future research should focus on exploring novel reactions, including:

Heterocycle Synthesis: α-haloketones are well-established precursors for a vast array of N, S, and O-heterocycles. mdpi.com Research should investigate its use in reactions like the Hantzsch thiazole (B1198619) synthesis (reacting with thioamides) or the Hantzsch pyrrole (B145914) synthesis to create novel, functionalized five-membered rings. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles. Exploring reactions with complex amines, thiols, or even carbanions could lead to a library of new derivatives.

Introduction of Novel Functional Groups: Recent advances have shown that α-haloketones can undergo novel transformations, such as nucleophilic trifluoromethylation using reagents like CuCF₃. acs.org Applying this chemistry to 2-Pentanone, 5-(acetyloxy)-1-chloro- could provide access to valuable trifluoromethylated building blocks.

Table 2: Potential Novel Derivatizations

| Reaction Type | Reagent Class | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamides | Substituted Aminothiazoles wikipedia.orgnih.gov | Medicinal Chemistry, Materials Science |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Cyclopropanecarboxylic Acid Esters | Agrochemicals, Pharmaceuticals |

| Nucleophilic Trifluoromethylation | CuCF₃ Reagent | α-Trifluoromethyl Ketones acs.org | Pharmaceuticals (metabolic stability) |

| Reaction with Sulfur Nucleophiles | Sodium Sulfide | Thiophene Derivatives nih.gov | Organic Electronics, Fine Chemicals |

Investigation of Environmental Impact and Lifecycle Assessment of Synthetic Pathways

A comprehensive understanding of the environmental impact of a chemical's production is essential for modern, sustainable chemistry. To date, no lifecycle assessment (LCA) or potential environmental impact (PEI) evaluation for 2-Pentanone, 5-(acetyloxy)-1-chloro- has been published. Future research should prioritize such an investigation.

Drawing from methodologies used to assess other chemical processes, a thorough evaluation would involve: nih.gov

Pathway Analysis: Comparing different synthetic routes (e.g., traditional batch vs. catalytic flow synthesis) based on metrics like atom economy, E-factor (environmental factor), and process mass intensity.

Waste Stream Characterization: Quantifying the environmental impact of waste generated from each synthetic option using tools like the Waste Reduction (WAR) algorithm. nih.gov This includes assessing the toxicity and persistence of solvents, by-products, and unreacted reagents.

Lifecycle Fate: Investigating the environmental fate and biodegradability of the final compound and any significant by-products, particularly focusing on the organochlorine aspect of its structure.

Such a study would not only quantify the environmental credentials of current synthetic methods but also guide the development of future pathways that are demonstrably greener and more sustainable. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.